molecular formula C6H14ErO7 B12286457 acetic acid;erbium;hydrate

acetic acid;erbium;hydrate

Cat. No.: B12286457
M. Wt: 365.43 g/mol
InChI Key: RZNADUOMWZFAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erbium(III) acetate tetrahydrate (CAS 15280-57-6), with the chemical formula Er(CH₃COO)₃·4H₂O, is a coordination compound comprising erbium ions (Er³⁺) and acetic acid ligands. This rare earth acetate typically exists as a water-soluble crystalline solid due to its tetrahydrate structure, which incorporates four water molecules per formula unit . The erbium ion, a lanthanide, imparts unique luminescent properties, making the compound valuable in photonics, materials science, and nanotechnology. Its applications include use in upconversion nanoparticles (UCNPs) for bioimaging, photodynamic therapy, and optoelectronic devices .

The acetate ligands moderate the compound’s reactivity, reducing its acidity compared to free acetic acid while enhancing solubility in polar solvents . The tetrahydrate form also influences its stability, as hydration water can participate in reversible dehydration-rehydration cycles under thermal or environmental stress .

Properties

Molecular Formula

C6H14ErO7

Molecular Weight

365.43 g/mol

IUPAC Name

acetic acid;erbium;hydrate

InChI

InChI=1S/3C2H4O2.Er.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2

InChI Key

RZNADUOMWZFAKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Er]

Origin of Product

United States

Preparation Methods

Synthesis via Erbium Oxide Dissolution in Acetic Acid

The most widely documented method for preparing erbium(III) acetate hydrate involves the reaction of erbium(III) oxide ($$ \text{Er}2\text{O}3 $$) with concentrated acetic acid. This approach leverages the solubility of rare-earth oxides in carboxylic acids to form hydrated acetate complexes.

Reaction Mechanism and Stoichiometry

Erbium oxide reacts exothermically with acetic acid ($$ \text{CH}3\text{COOH} $$) under reflux conditions:
$$
\text{Er}
2\text{O}3 + 6\text{CH}3\text{COOH} \rightarrow 2\text{Er(CH}3\text{COO)}3 + 3\text{H}_2\text{O}
$$
The anhydrous product readily hydrates in aqueous media, forming tetrahydrate ($$ x = 4 $$) or variable hydrate forms depending on crystallization conditions.

Procedural Details

  • Dissolution Step : $$ \text{Er}2\text{O}3 $$ (3.63 g, 10 mmol) is added to a mixture of glacial acetic acid (4.6 mL, 80 mmol) and deionized water (12.4 mL).
  • Reflux : The solution is heated at 90°C for 60 minutes to ensure complete dissolution of the oxide.
  • Concentration : Excess solvent is removed via rotary evaporation at 50°C, yielding a pink crystalline powder.
  • Drying : The product is dried at 60°C for 17 hours to achieve consistent hydration.
Table 1: Optimization of Erbium Oxide Dissolution
Parameter Optimal Range Effect on Yield/Purity
Acetic Acid Volume 4.5–5.0 mL per 10 mmol $$ \text{Er}2\text{O}3 $$ Lower volumes impede dissolution; excess acid complicates crystallization.
Temperature 85–95°C Temperatures >100°C induce premature decomposition.
Reaction Time 45–75 minutes Prolonged heating reduces crystallinity.

pH-Controlled Crystallization

Adjusting the pH of the reaction medium is critical for isolating well-defined hydrate forms. Mondry and Bukietyńska’s method emphasizes alkalization to pH 4 using deionized water, promoting slow evaporation and preferential crystallization of the tetrahydrate.

Crystallization Dynamics

  • pH Adjustment : Adding $$ \text{NH}_4\text{OH} $$ or $$ \text{NaOH} $$ dropwise to the acetic acid solution ensures a homogeneous $$ \text{Er}^{3+} $$ distribution, minimizing oxy-acetate byproducts.
  • Evaporation Rate : Slow evaporation (5–7 days) at 25°C yields monoclinic crystals of $$ \text{Er(CH}3\text{COO)}3 \cdot 4\text{H}_2\text{O} $$, whereas rapid evaporation produces amorphous powders.
Table 2: Impact of pH on Hydration State
pH Dominant Hydrate Form Crystal Morphology
3.5 $$ x = 3 $$ Irregular aggregates
4.0 $$ x = 4 $$ Well-defined monoclinic
4.5 $$ x = 2 $$ Needle-like structures

Thermal Decomposition of Hydrated Salts

Thermogravimetric analysis (TGA) reveals sequential dehydration and decomposition steps when erbium(III) acetate hydrate is heated:

  • Dehydration (90–150°C) :
    $$
    \text{Er(CH}3\text{COO)}3 \cdot 4\text{H}2\text{O} \rightarrow \text{Er(CH}3\text{COO)}3 + 4\text{H}2\text{O}
    $$
  • Anhydrous Phase Stability (150–310°C) : The anhydrous acetate remains stable until 310°C, beyond which ketene ($$ \text{CH}_2=\text{C}=\text{O} $$) and erbium hydroxyacetate form.
  • Final Decomposition (350–590°C) :
    $$
    \text{Er(OH)(CH}3\text{COO)}2 \rightarrow \text{Er}2\text{O}3 + \text{CO}2 + \text{H}2\text{O}
    $$
Table 3: Thermal Decomposition Stages
Temperature Range (°C) Mass Loss (%) Major Products
90–150 18.2 $$ \text{Er(CH}3\text{COO)}3 $$, $$ \text{H}_2\text{O} $$
310–350 24.5 $$ \text{Er(OH)(CH}3\text{COO)}2 $$, $$ \text{CH}_2=\text{C}=\text{O} $$
350–590 32.1 $$ \text{Er}2\text{O}3 $$, $$ \text{CO}_2 $$

Alternative Synthetic Routes

Erbium Carbonate Precursor

Erbium carbonate ($$ \text{Er}2(\text{CO}3)3 $$) reacts with acetic acid to bypass oxide handling:
$$
\text{Er}
2(\text{CO}3)3 + 6\text{CH}3\text{COOH} \rightarrow 2\text{Er(CH}3\text{COO)}3 + 3\text{H}2\text{O} + 3\text{CO}2\uparrow
$$
This method avoids residual hydroxide formation but requires stringent $$ \text{CO}
2 $$ venting.

Metathesis Reactions

Erbium chloride ($$ \text{ErCl}3 $$) and sodium acetate ($$ \text{CH}3\text{COONa} $$) undergo aqueous metathesis:
$$
\text{ErCl}3 + 3\text{CH}3\text{COONa} \rightarrow \text{Er(CH}3\text{COO)}3 + 3\text{NaCl}
$$
The product is isolated via fractional crystallization, though NaCl contamination remains a challenge.

Industrial-Scale Production and Quality Control

Commercial manufacturers (e.g., American Elements, Sigma-Aldrich) optimize batch processes for purity >99.9%:

  • Precursor Purity : $$ \text{Er}2\text{O}3 $$ with ≤50 ppm metallic impurities.
  • Crystallization Monitoring : In-situ XRD ensures phase homogeneity.
  • Hydration Control : Storage under 40% RH stabilizes the tetrahydrate form.
Table 4: Industrial Synthesis Parameters
Parameter Specification Rationale
Erbium Oxide Purity ≥99.99% (4N) Minimizes dopant interference
Acetic Acid Concentration 6–8 M Balances reactivity and safety
Drying Temperature 60°C ± 2°C Prevents over-dehydration

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydroxyacetate impurities ($$ \text{Er(OH)(CH}3\text{COO)}2 $$) arise from incomplete drying. Solution: Post-synthesis annealing at 120°C under vacuum.
  • Hydration Variability : Ambient humidity causes inconsistent $$ x $$ in $$ \text{Er(CH}3\text{COO)}3 \cdot x\text{H}_2\text{O} $$. Solution: Sealed crystallization vessels with desiccants.
  • Scale-Up Issues : Agglomeration during rotary evaporation. Solution: Fluidized-bed drying with inert gas.

Chemical Reactions Analysis

Types of Reactions

Erbium(III) acetate hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Scientific Research

  • Optical Materials
    • Luminescent Properties : Erbium acetate tetrahydrate is utilized in the fabrication of optical materials due to its luminescent properties. It is often incorporated into glass and ceramics to enhance their optical characteristics, particularly in telecommunications and display technologies .
    • Erbium-Doped Silica Films : Research has demonstrated that erbium-doped silica films synthesized using erbium acetate show improved photoluminescence efficiency, making them suitable for optoelectronic applications .
  • Catalysis
    • Green Chemistry : Erbium salts, including erbium acetate tetrahydrate, serve as non-toxic catalysts in organic transformations. They have been employed in eco-friendly synthetic protocols for the reduction of α,β-unsaturated carbonyl compounds, showcasing their versatility in catalysis .
    • Nanoscale Materials : The compound acts as a precursor for producing ultra-high purity compounds and nanoscale materials, which are essential in advanced material science .
  • Biomedical Applications
    • Drug Delivery Systems : The solubility of erbium acetate tetrahydrate in water allows it to be explored as a potential carrier for drug delivery systems, particularly in targeted therapies where localized treatment is crucial.

Case Studies

  • Erbium-Doped Silica Films
    • A study focused on synthesizing erbium-doped silica films using a two-step sol-gel process demonstrated that varying erbium concentrations led to significant enhancements in photoluminescence efficiency. This finding indicates potential applications in optical devices and sensors .
  • Eco-Friendly Catalysis
    • Research highlighted the use of erbium triflate (a related compound) as a catalyst for organic transformations under mild conditions, emphasizing its role in developing sustainable chemical processes that minimize environmental impact .

Comparison with Similar Compounds

Comparison with Similar Lanthanide Acetates

Lanthanide acetates share structural similarities but exhibit distinct properties due to variations in the lanthanide ion, hydration state, and ligand coordination. Below is a detailed comparison of erbium(III) acetate tetrahydrate with analogous compounds:

Table 1: Comparative Analysis of Erbium(III) Acetate Tetrahydrate and Similar Compounds

Compound Chemical Formula Hydration State Solubility Luminescent Properties Key Applications
Erbium(III) acetate tetrahydrate Er(CH₃COO)₃·4H₂O 4 H₂O Water-soluble NIR-II emission (~1,540 nm) UCNPs, optical amplifiers, sensors
Europium(III) acetate hydrate Eu(CH₃COO)₃·3H₂O 3 H₂O Water-soluble Red emission (⁵D₀ → ⁷F₂ transition) LEDs, fluorescent probes
Neodymium(III) acetate hydrate Nd(CH₃COO)₃·xH₂O Variable (x=1–4) Water-soluble NIR-I emission (~880, 1,060 nm) Laser gain media, bioimaging
Yttrium(III) acetate hydrate Y(CH₃COO)₃·xH₂O Variable (x=1–4) Water-soluble Non-luminescent (host matrix) UCNP cores, catalyst supports
Thulium(III) acetate hydrate Tm(CH₃COO)₃·xH₂O Variable (x=1–4) Water-soluble Blue emission (~450 nm, ⁵D₄ → ⁷F₅) Multiplexed imaging, security inks

Key Findings:

Hydration State and Stability: Erbium(III) acetate’s tetrahydrate structure provides higher thermal stability than europium(III) acetate trihydrate, which loses hydration water at lower temperatures . Variable hydration states (e.g., in yttrium or neodymium acetates) allow tunability in synthesis conditions for nanoparticle growth .

Luminescence: Erbium’s NIR-II emission is critical for deep-tissue imaging, contrasting with europium’s visible red light for immunoassays and thulium’s blue light for high-resolution microscopy . Neodymium’s NIR-I emission overlaps with biological tissue’s "transparency window," enabling applications in photothermal therapy .

Role in Nanoparticles: Erbium is typically doped into yttrium-based UCNP shells or cores to achieve NIR-to-visible upconversion, whereas europium is used in red-emitting cores . Yttrium acetate, though non-luminescent, serves as a host matrix to minimize cross-relaxation losses in UCNPs .

Synthetic Utility: All lanthanide acetates act as precursors in solvothermal synthesis of nanoparticles. Their solubility in oleic acid/1-octadecene mixtures enables controlled nanocrystal growth . Erbium acetate’s compatibility with aqueous and organic phases allows versatile functionalization for biomedical applications .

Comparison with Non-Lanthanide Acetates

While lanthanide acetates are specialized for optical applications, transition metal acetates (e.g., zinc, lead) exhibit distinct properties:

  • Zinc acetate : Used in transparent conductive oxides (TCOs) and catalysts, lacking luminescence but offering high electrical conductivity .
  • Lead acetate : Toxic but critical in perovskite precursor solutions for photovoltaics, contrasting with erbium acetate’s biocompatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.